molecular formula C17H15NO5S2 B2517358 methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate CAS No. 2034440-32-7

methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2517358
CAS No.: 2034440-32-7
M. Wt: 377.43
InChI Key: ZSSRXHOISBMGPK-UHFFFAOYSA-N
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Description

Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a combination of thiophene, furan, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction and various boron reagents for Suzuki–Miyaura coupling . Reaction conditions often involve controlled temperatures, solvents like ethanol or ether, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate is unique due to its combination of thiophene, furan, and benzoate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

methyl 4-[(5-thiophen-3-ylfuran-2-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S2/c1-22-17(19)12-2-5-15(6-3-12)25(20,21)18-10-14-4-7-16(23-14)13-8-9-24-11-13/h2-9,11,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSRXHOISBMGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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